2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid
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Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid: is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a cyclopropylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid typically involves multi-step reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the cyclopropylacetic acid moiety allows for potential cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Chemistry: In chemistry, 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology and Medicine: Its pyrazole ring is a common motif in many biologically active compounds, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-bromo-1H-pyrazole: A simpler analog that lacks the cyclopropylacetic acid moiety.
2-(4-chloro-1H-pyrazol-1-yl)-2-cyclopropylacetic acid: A similar compound with a chlorine atom instead of bromine.
2-(4-methyl-1H-pyrazol-1-yl)-2-cyclopropylacetic acid: A derivative with a methyl group instead of bromine.
Uniqueness: 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid is unique due to the presence of both the bromine-substituted pyrazole ring and the cyclopropylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1484807-82-0 |
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Molecular Formula |
C8H9BrN2O2 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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